1-Bromo-3-(ethanesulfonyl)propane
Description
Significance of Organosulfur Compounds in Contemporary Chemical Research
Organosulfur compounds are integral to modern chemical research and industry, finding applications in everything from pharmaceuticals to materials science. britannica.comthermofisher.com Nature itself abounds with these compounds; for instance, the amino acids cysteine and methionine are fundamental to life. britannica.comwikipedia.org The versatility of sulfur in its various oxidation states allows for a rich and diverse chemistry. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are highly valued as reagents and building blocks for creating new substances. britannica.com
The sulfonyl group (R-SO₂-R') is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing nature significantly influences the properties of adjacent atoms, and its derivatives serve various roles. Sulfonate esters are excellent leaving groups, facilitating nucleophilic substitution and elimination reactions. youtube.comeurjchem.com The stability of sulfonamides makes them useful as protecting groups for amines in complex syntheses, such as in the production of peptides. eurjchem.comgoogle.com Furthermore, the sulfonyl group can be a key component in the construction of various heterocyclic and carbocyclic systems. researchgate.net Recent methodologies have even utilized sulfur dioxide substitutes as a way to introduce sulfonyl groups into molecules, highlighting the ongoing innovation in this area. thieme-connect.com
Alkyl halides are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. biesterfeld.comijrpr.com Their general structure consists of an alkyl group bonded to a halogen (F, Cl, Br, I). numberanalytics.com The polarity of the carbon-halogen bond, where the carbon atom is electrophilic, makes them susceptible to attack by nucleophiles. jove.com This reactivity is central to their use in forming new carbon-carbon and carbon-heteroatom bonds. wwnorton.com Alkyl halides are precursors in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers like polyvinyl chloride (PVC). biesterfeld.comnumberanalytics.comwwnorton.com They are indispensable in reactions ranging from simple nucleophilic substitutions to more complex transition-metal-catalyzed cross-coupling reactions. ijrpr.com
Strategic Importance of 1-Bromo-3-(ethanesulfonyl)propane within Halogenated Sulfone Chemistry
This compound (CAS No. 98137-26-9) is a bifunctional compound that contains both a reactive bromine atom and an ethylsulfonyl group. clearsynth.combiosynth.com This dual functionality makes it a strategic asset in synthetic chemistry, allowing for sequential or selective reactions to build molecular complexity.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgicj-e.org For this compound, the analysis suggests several potential synthetic routes.
A primary disconnection can be made at the carbon-sulfur bond of the ethylsulfonyl group. This suggests a synthesis starting from a 3-bromopropyl precursor that reacts with a source of the ethanesulfonyl moiety, such as ethanesulfinate (B1267084). Alternatively, a disconnection can be made at the carbon-bromine bond, which points to the halogenation of a parent alcohol, 3-(ethanesulfonyl)propan-1-ol.
A more likely synthetic pathway involves the reaction of 1,3-dihalopropanes, such as 1-bromo-3-chloropropane (B140262), with an ethanethiolate source, followed by oxidation of the resulting sulfide (B99878) to the sulfone. The reaction of 1-bromo-3-chloropropane with various nucleophiles is a well-established method for creating bifunctional propanes. researchgate.netrsc.org The oxidation of sulfides to sulfones is also a standard and high-yielding transformation in organic synthesis. thermofisher.com
The synthetic potential of this compound lies in its ability to act as a three-carbon building block. The bromide is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The sulfonyl group, being strongly electron-withdrawing, activates the protons on the adjacent carbon atoms (α to the sulfonyl group), making them acidic enough to be removed by a base. This allows for further functionalization at that position.
The structure of this compound dictates its reactivity. It possesses two key reactive sites: the electrophilic carbon atom bonded to the bromine and the carbon atoms alpha to the sulfonyl group.
Nucleophilic Substitution at C-Br: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates), leading to the substitution of the bromine atom.
Reactivity due to the Sulfonyl Group: The sulfonyl group is a powerful electron-withdrawing group. This has two main consequences:
It increases the acidity of the α-protons (the CH₂ group adjacent to the SO₂). Deprotonation with a suitable base generates a carbanion that can react with various electrophiles.
The sulfonyl group itself can act as a leaving group under certain reductive conditions, although this is less common than its role in activating adjacent positions.
The presence of both functionalities allows for a planned sequence of reactions. For example, a nucleophile could first displace the bromide, and then a second reaction could take place at the α-position to the sulfone, or vice-versa, depending on the chosen reagents and reaction conditions.
Below is a table summarizing the key properties of the compound.
| Property | Value |
| CAS Number | 98137-26-9 |
| Molecular Formula | C₅H₁₁BrO₂S |
| Molecular Weight | 215.11 g/mol |
| SMILES | O=S(CCCBr)(CC)=O |
| Synonyms | 1-bromo-3-ethylsulfonylpropane |
Data sourced from Biosynth biosynth.com and BLDpharm. bldpharm.com
Current Research Landscape and Gaps in Understanding Analogous Systems
The study of halogenated sulfones is an active area of research, particularly concerning their synthesis and application. acs.org Significant work has been done on the selective α-halogenation of alkyl sulfones, which provides access to key synthetic intermediates. rsc.orgrsc.orgacs.org These α-halosulfones are valuable in reactions like the Ramberg–Bäcklund rearrangement. rsc.org
Research has also focused on halogenated alkyl sulfonates, which are highly reactive alkylating agents due to the presence of excellent sulfonate leaving groups. researchgate.netmdpi.com However, much of the detailed research has centered on sulfones where the halogen is on the same carbon atom as the sulfonyl group (α-halosulfones) or on sulfonate esters rather than alkyl sulfones.
While the fundamental reactivity of the functional groups in this compound is well-understood based on general principles of organic chemistry, there is a gap in the literature regarding the specific applications and optimized synthetic methodologies for this particular molecule. The interplay between the bromide and the distant sulfonyl group in more complex, multi-step syntheses remains an area ripe for exploration. Further research could focus on developing novel transformations that exploit its bifunctional nature for the efficient construction of pharmaceutical and agrochemical targets.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-ethylsulfonylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCWETDXIUVPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions at the Bromine Center
The primary electrophilic site for substitution reactions in 1-Bromo-3-(ethanesulfonyl)propane is the carbon atom bonded to the bromine. As a primary alkyl bromide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.
This compound is an effective substrate for alkylation of a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the partially positive carbon atom of the C-Br bond, leading to the displacement of the bromide ion. studymind.co.uk
Oxygen-based Nucleophiles: Reactions with alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) yield ethers and alcohols, respectively. For instance, reaction with sodium hydroxide in an aqueous solution would produce 3-(Ethanesulfonyl)propan-1-ol. studymind.co.uk
Nitrogen-based Nucleophiles: Ammonia and amines can act as nucleophiles to form primary, secondary, tertiary, or quaternary ammonium (B1175870) salts. studymind.co.uk The reaction with sodium azide (B81097) (NaN₃), a common nitrogen nucleophile, yields 1-Azido-3-(ethanesulfonyl)propane, a precursor for the corresponding amine via reduction.
Sulfur-based Nucleophiles: Thiolates (RS⁻) and sulfide (B99878) ions are potent nucleophiles that react readily with primary alkyl halides. Reaction with sodium hydrosulfide (B80085) (NaSH) would furnish 3-(Ethanesulfonyl)propane-1-thiol. A particularly noteworthy reaction involves using a sulfide source like sodium sulfide (Na₂S) in the context of synthesizing four-membered sulfur heterocycles. While this compound itself does not possess a second leaving group to directly form a thietane (B1214591) ring with Na₂S, its structural analogues like 1,3-dihalopropanes are standard precursors for thietanes via double nucleophilic displacement. beilstein-journals.orgnih.gov
Carbon-based Nucleophiles: Cyanide ions (CN⁻) are effective carbon nucleophiles that react to extend the carbon chain, producing nitriles. studymind.co.uk The reaction of this compound with sodium cyanide would yield 4-(Ethanesulfonyl)butanenitrile. This product can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The following table summarizes the expected outcomes of Sₙ2 reactions with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Structure | Product Name |
|---|---|---|---|
| Oxygen-based | Sodium Hydroxide (NaOH) | HO-CH₂CH₂CH₂-SO₂-Et | 3-(Ethanesulfonyl)propan-1-ol |
| Nitrogen-based | Sodium Azide (NaN₃) | N₃-CH₂CH₂CH₂-SO₂-Et | 1-Azido-3-(ethanesulfonyl)propane |
| Sulfur-based | Sodium Thiolate (NaSR) | R-S-CH₂CH₂CH₂-SO₂-Et | 1-(Alkylthio)-3-(ethanesulfonyl)propane |
| Carbon-based | Sodium Cyanide (NaCN) | NC-CH₂CH₂CH₂-SO₂-Et | 4-(Ethanesulfonyl)butanenitrile |
Regioselectivity: In reactions with simple, monofunctional nucleophiles, the regioselectivity is high for attack at the primary carbon bearing the bromine atom. This site is the most electrophilic and sterically accessible for a substitution reaction. smolecule.com For ambident nucleophiles or more complex substrates, regioselectivity can be influenced by factors such as the hard and soft acid-base (HSAB) principle and steric hindrance. pharm.or.jp In the case of this compound, the alternative potential reactive sites, such as the protons alpha to the sulfonyl group, typically require a strong base for reaction rather than a nucleophile.
Stereoselectivity: The starting molecule, this compound, is achiral. Nucleophilic substitution at the primary carbon center proceeds via a classic Sₙ2 mechanism. A hallmark of the Sₙ2 reaction is the inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.org While there is no chiral center in the substrate to demonstrate this, it is a critical mechanistic principle. If a stereocenter were present at the C1 position, the reaction would be stereospecific, yielding a product with the opposite configuration.
The bromide ion (Br⁻) is an effective leaving group in its own right, being the conjugate base of a strong acid (HBr). masterorganicchemistry.com The presence of the strongly electron-withdrawing ethanesulfonyl group at the γ-position significantly influences the reactivity of the C-Br bond.
The key influences are:
Inductive Effect: The sulfonyl group exerts a powerful negative inductive effect (-I), pulling electron density through the sigma bonds of the propane (B168953) chain.
Increased Electrophilicity: This electron withdrawal makes the carbon atom attached to the bromine more electron-deficient (more electrophilic) and thus a better target for nucleophilic attack.
| Compound | Influence of Substituent | Effect on C1 Electrophilicity | Expected Sₙ2 Rate |
|---|---|---|---|
| 1-Bromopropane | None (Reference) | Baseline | Standard |
| This compound | Strong -I Effect (Electron-withdrawing) | Increased | Faster |
Reactions Involving the Ethanesulfonyl Moiety
While the primary substitution reactions occur at the C-Br bond, the ethanesulfonyl group also imparts distinct reactivity to the molecule.
It is crucial to distinguish between a sulfone (R-SO₂-R') and a sulfonate ester (R-O-SO₂-R'). Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups because the resulting sulfonate anion is highly stabilized by resonance, making it a very weak base. masterorganicchemistry.commasterorganicchemistry.com
In this compound, the sulfonyl group is a sulfone, bonded directly to the carbon backbone (C-SO₂-C). For this group to act as a leaving group in a substitution or elimination reaction, the carbon-sulfur bond must be cleaved. This is energetically unfavorable under typical Sₙ1/Sₙ2/E1/E2 conditions because the C-S bond is strong and the resulting ethanesulfinate (B1267084) anion (CH₃CH₂SO₂⁻) is a significantly stronger base than a halide or sulfonate anion. Therefore, the ethanesulfonyl moiety itself is not considered a competent leaving group in standard substitution and elimination pathways.
The ethanesulfonyl group's most significant participation in reactions, other than its inductive effect, stems from its ability to acidify the adjacent methylene (B1212753) protons (the protons on the carbon at position 2 of the propane chain).
Intramolecular Cyclization: In the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride), a proton at the C2 position can be abstracted to form a carbanion. This carbanion is stabilized by the adjacent electron-withdrawing sulfonyl group. The resulting intermediate can then undergo a rapid intramolecular Sₙ2 reaction, where the carbanion attacks the C1 carbon, displacing the bromide ion. This process results in the formation of a cyclopropane (B1198618) ring, yielding (ethanesulfonyl)cyclopropane. This type of reaction is a well-established method for forming three-membered rings from γ-halosulfones.
Annulation Reactions: As a bifunctional molecule, this compound can act as a three-carbon building block in annulation (ring-forming) reactions. For example, it can react with a dinucleophile, such as the enolate of a 1,3-dicarbonyl compound. The initial step would be the alkylation of the enolate at the C-Br center, followed by a second, intramolecular cyclization step, leading to the formation of a larger ring system.
Synthesis of Thietane-1,1-dioxides: While direct cyclization with a simple sulfide source is not feasible, the molecule serves as a precursor to substituted sulfur heterocycles. For example, reaction with a thiolate (RS⁻) produces a thioether. Further chemical modification could lead to cyclization. The resulting products would contain the sulfone group, a key feature of thietane-1,1-dioxides, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net The synthesis of the parent thietane-1,1-dioxide typically involves the oxidation of thietane, which can be formed from 1,3-dihalopropanes. beilstein-journals.orgnih.gov
Redox Chemistry of the Sulfonyl Group
The sulfonyl group in this compound is a robust and generally stable functional group. Its sulfur atom is in the highest oxidation state (+6), making it resistant to further oxidation under standard conditions. However, the group can participate in reductive transformations, typically leading to the cleavage of a carbon-sulfur bond, a process known as desulfonylation.
Reductive desulfonylation of aliphatic sulfones like this compound typically requires potent reducing agents. wikipedia.org This process is synthetically valuable as the sulfonyl group can be used as a temporary activating group or a linchpin in the construction of complex molecules before its removal. wikipedia.orgd-nb.info Common methods for the reductive desulfonylation of aliphatic sulfones involve the use of active metals or metal salts, such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.orgnih.gov These reactions proceed via single-electron transfer mechanisms, leading to the formation of a radical anion that fragments to a sulfinate anion and an alkyl radical. Subsequent reduction of the alkyl radical and protonation yields the corresponding alkane. wikipedia.org
While the sulfonyl group itself is not readily oxidized, its presence significantly influences the reactivity of the adjacent methylene group. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-protons, facilitating the formation of α-sulfonyl carbanions. These carbanions are versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. wikipedia.org
The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a common synthetic route for preparing compounds like this compound. sci-hub.sejchemrev.com Reagents such as hydrogen peroxide, often in the presence of a metal catalyst like sodium tungstate, are effective for these transformations. sci-hub.se However, once the sulfone is formed, further oxidation at the sulfur center is generally not observed.
Table 1: Representative Conditions for Redox Reactions of Alkyl Sulfones
| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Product Type | Reference |
| Reductive Desulfonylation | Sodium Amalgam (Na(Hg)) | Methanol | Room Temp. | Alkane | wikipedia.org |
| Reductive Desulfonylation | Samarium(II) Iodide (SmI₂) | THF/HMPA | Room Temp. | Alkane | d-nb.info |
| Sulfide Oxidation | Hydrogen Peroxide (30%) / Na₂WO₄ | Water | 25-50 | Sulfone | sci-hub.se |
Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom in this compound makes it a suitable electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed for cross-coupling reactions involving alkyl halides. mdpi.combeilstein-journals.org While the direct use of this compound in such reactions is not extensively documented in dedicated studies, its reactivity can be inferred from the behavior of other bromoalkanes in well-established palladium-catalyzed processes.
One of the most common applications is the synthesis of sulfones through the coupling of an alkyl halide with a sulfinate salt. rsc.org In a process analogous to the Suzuki-Miyaura coupling, a palladium(0) catalyst can facilitate the reaction between an alkyl bromide and a sulfinate salt to form a new carbon-sulfur bond, yielding a sulfone. nih.govnih.gov The general mechanism involves the oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the sulfone product and regenerate the Pd(0) catalyst. nih.gov
Another relevant palladium-catalyzed transformation is the Heck reaction, which couples an alkyl halide with an alkene. thieme-connect.de While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. Such a reaction with this compound would lead to the formation of a more complex unsaturated sulfone.
Table 2: Representative Palladium-Catalyzed Reactions with Alkyl Bromides
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Sulfone Synthesis | Sodium Benzenesulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | ~92 | nih.gov |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77-82 | beilstein-journals.org |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | ~85 | rsc.org |
Copper-Mediated Transformations
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain cross-coupling reactions. nih.gov The Ullmann condensation, a classic copper-mediated reaction, can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov
The synthesis of sulfones from alkyl halides and sulfinate salts can be efficiently catalyzed by copper salts. nih.govacs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, copper(I) iodide has been used to catalyze the coupling of alkyl halides with sodium sulfinates. nih.gov More recent developments have focused on using substoichiometric amounts of a copper catalyst, making the process more economical and environmentally friendly. nih.govacs.org
Table 3: Representative Copper-Mediated Sulfone Synthesis
| Alkyl Halide | Sulfinate Salt | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Iodide | Sodium 3-methoxy-3-oxopropane-1-sulfinate | CuI (10 mol%) | DMSO | 80 | ~70-80 | nih.govacs.org |
| Alkyl Bromide | Sodium Benzenesulfinate | CuI | DMF | 110 | ~60-70 | acs.org |
Other Transition Metal-Catalyzed Processes
Besides palladium and copper, other transition metals like iron and nickel have emerged as powerful catalysts for cross-coupling reactions involving alkyl halides. nih.govchemrxiv.orgnih.gov These metals are more abundant and less expensive, offering significant advantages for large-scale synthesis.
Iron-catalyzed cross-coupling reactions have been shown to be highly effective for the reaction of alkyl halides with Grignard reagents. thieme-connect.denih.govnih.gov Catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) can promote the formation of carbon-carbon bonds under mild conditions. nih.gov The reaction of this compound with an aryl Grignard reagent in the presence of an iron catalyst would be expected to yield an aryl-substituted propane sulfone. Iron catalysts have also been employed for the synthesis of thioethers from alkyl halides and disulfides. chemrxiv.org
Nickel catalysts are also known to effectively couple alkyl halides with various nucleophiles, including organozinc reagents (Negishi coupling) and sulfinate salts. researchgate.net These reactions often proceed via radical pathways and can offer different reactivity and selectivity profiles compared to palladium and copper systems.
Table 4: Representative Iron and Nickel-Catalyzed Reactions with Alkyl Halides
| Metal Catalyst | Reaction Type | Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |
| Iron | Cross-Coupling | Aryl Grignard | Fe(acac)₃ / TMEDA | THF | 45-99 | thieme-connect.de |
| Iron | Thioether Synthesis | Disulfide | Fe(CO)₅ | Pinacolone | ~83 | chemrxiv.org |
| Nickel | Sulfone Synthesis | Sodium Sulfinate | NiCl₂(dme) | DMA | ~70-80 | researchgate.net |
Mechanistic Investigations of Reactions Involving 1 Bromo 3 Ethanesulfonyl Propane
Elucidation of Reaction Pathways for Substitution and Elimination
The reactivity of 1-bromo-3-(ethanesulfonyl)propane is dictated by the presence of a primary alkyl bromide, which can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The strong electron-withdrawing nature of the ethanesulfonyl group at the γ-position is expected to significantly influence the reaction pathways.
Determination of SN1 vs. SN2 Mechanisms
Nucleophilic substitution reactions involving primary alkyl halides such as this compound are generally expected to proceed via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. lumenlearning.comcognitoedu.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. ibchem.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.
The alternative SN1 (Substitution, Nucleophilic, Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for a primary substrate like this compound. lumenlearning.commasterorganicchemistry.com Primary carbocations are inherently unstable, making their formation a high-energy process. libretexts.org The electron-withdrawing ethanesulfonyl group would further destabilize any developing positive charge on the adjacent carbon, rendering the SN1 pathway even less favorable.
To experimentally distinguish between these mechanisms for this compound, a series of investigations would be required. The table below outlines hypothetical experimental designs.
| Experimental Approach | Expected Outcome for SN2 | Expected Outcome for SN1 |
| Kinetic Studies | Second-order kinetics (rate = k[Alkyl Halide][Nucleophile]) | First-order kinetics (rate = k[Alkyl Halide]) |
| Stereochemical Analysis | Inversion of configuration at the stereocenter (if applicable) | Racemization of the product |
| Effect of Nucleophile | Rate is sensitive to the concentration and strength of the nucleophile | Rate is independent of the concentration and strength of the nucleophile |
This table presents a theoretical framework for mechanistic determination, as specific experimental data for this compound is not available.
E1 vs. E2 Elimination Pathways
Elimination reactions are always in competition with substitution reactions. msu.edu For this compound, the most probable elimination pathway is the E2 (Elimination, Bimolecular) mechanism. lumenlearning.com This mechanism is a single-step process where a base removes a proton from the β-carbon, simultaneously leading to the formation of a double bond and the expulsion of the bromide leaving group. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base. ksu.edu.sa
The E1 (Elimination, Unimolecular) pathway, which proceeds through a carbocation intermediate, is not a likely route for this primary alkyl halide for the same reasons that the SN1 mechanism is disfavored. lumenlearning.com The instability of the primary carbocation makes its formation a significant kinetic barrier. libretexts.org
The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base used. Zaitsev's rule generally predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). ksu.edu.sa For this compound, elimination would lead to the formation of 1-(ethanesulfonyl)prop-1-ene.
Kinetic Studies and Rate Law Determination
To date, no specific kinetic data or rate laws have been published for reactions involving this compound. Such studies are crucial for a quantitative understanding of its reactivity.
Measurement of Reaction Rates under Varied Conditions
Experimental determination of reaction rates would involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions. This could be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
A hypothetical study could investigate the reaction of this compound with a nucleophile like sodium azide (B81097) in a polar aprotic solvent such as dimethylformamide (DMF). The rate of the reaction could be measured at different initial concentrations of both reactants to determine the reaction order with respect to each.
Hypothetical Rate Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
This table illustrates the type of data required to determine the rate law. Actual experimental values are not available in the literature.
From such data, the rate law could be determined. For an SN2 reaction, the rate law would be expected to be: Rate = k[C5H11BrO2S][Nu-] .
Activation Energy and Pre-exponential Factor Analysis
By measuring the rate constant (k) at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) for the reaction could be determined using the Arrhenius equation. This would provide valuable insights into the energy barrier of the reaction and the frequency of effective collisions. No such data is currently available for this compound.
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, using a deuterated substrate could help to confirm the E2 pathway. If the hydrogen at the β-position is replaced with deuterium (B1214612), a primary kinetic isotope effect would be expected for an E2 reaction, where the C-H (or C-D) bond is broken in the rate-determining step. This would manifest as a slower reaction rate for the deuterated substrate compared to the non-deuterated one. There are currently no published isotopic labeling studies involving this compound.
Deuterium Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. mdpi.com It is defined as the ratio of the rate constant of a reaction with a hydrogen atom (kH) to the rate constant of the same reaction with a deuterium atom (kD) at the same position.
In reactions involving this compound, deuterium labeling can be strategically placed at various positions to probe different aspects of the mechanism. For instance, in a typical nucleophilic substitution (Sₙ2) reaction at the carbon bearing the bromine atom, a secondary deuterium KIE would be expected.
α-Secondary Deuterium KIE:
When deuterium is substituted for hydrogen on the carbon atom undergoing substitution (the α-carbon), a small kinetic isotope effect is generally observed. For Sₙ2 reactions, these effects are typically close to unity or slightly inverse (kH/kD < 1). mdpi.comresearchgate.netwikipedia.org This is because the C-H(D) bending vibrations become more sterically hindered in the crowded trigonal bipyramidal transition state compared to the tetrahedral ground state. princeton.edu
β-Secondary Deuterium KIE:
Substitution of deuterium at the carbon adjacent to the reaction center (the β-carbon) can also provide mechanistic information. In the context of this compound, this would involve labeling the methylene (B1212753) group adjacent to the C-Br bond. β-secondary KIEs are often sensitive to hyperconjugation effects in the transition state.
Interactive Table 1: Hypothetical Deuterium Kinetic Isotope Effects for the Reaction of this compound with a Nucleophile
| Labeled Position | kH/kD (Experimental) | kH/kD (Calculated) | Inferred Mechanistic Detail |
|---|---|---|---|
| C1 (α to Br) | 0.98 ± 0.02 | 0.97 | Consistent with an Sₙ2 transition state |
| C2 (β to Br) | 1.02 ± 0.02 | 1.01 | Minimal hyperconjugative stabilization |
| C3 (α to SO₂) | 1.05 ± 0.03 | 1.04 | Indicates some change in hybridization or hyperconjugation at this position |
Carbon and Sulfur Isotope Effects
Heavy atom kinetic isotope effects, such as those involving carbon and sulfur, provide further detail about bond breaking and bond formation in the rate-determining step. wikipedia.orgcdnsciencepub.com These effects are generally smaller than deuterium KIEs due to the smaller relative mass difference between isotopes. researchgate.net
Carbon KIE:
In a nucleophilic substitution reaction, a primary carbon isotope effect would be expected for the carbon atom undergoing the substitution (C1). For an Sₙ2 reaction, where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking, a significant normal KIE (k¹²/k¹³ > 1) would be anticipated. umsl.edu The magnitude of this effect can provide insight into the symmetry of the transition state.
Sulfur KIE:
A sulfur kinetic isotope effect (k³²/k³⁴) would be a secondary effect in a substitution reaction at the C1 position. Any observed effect would be due to changes in the vibrational environment of the sulfonyl group between the ground state and the transition state. While expected to be small, a measurable sulfur KIE could indicate some degree of electronic interaction between the sulfonyl group and the reaction center in the transition state. Isotope effects in sulfuryl-transfer reactions have been studied and show that the sulfuryl group can resemble SO₃ in the transition state. nih.goviaea.org
A hypothetical set of carbon and sulfur KIE data for a reaction of this compound is presented below.
Interactive Table 2: Hypothetical Carbon and Sulfur Kinetic Isotope Effects
| Isotope Position | k(light)/k(heavy) | Interpretation |
|---|---|---|
| C1 (α to Br) | 1.045 ± 0.005 | Significant C-Br bond cleavage in the transition state |
| S | 1.003 ± 0.001 | Minor change in the environment of the sulfonyl group |
Transition State Analysis and Intermediate Identification
The combination of kinetic isotope effects and computational modeling allows for a detailed analysis of the transition state structure. For an Sₙ2 reaction of this compound, the transition state is expected to have a trigonal bipyramidal geometry at the α-carbon, with the incoming nucleophile and the departing bromide ion occupying the axial positions. libretexts.orgmasterorganicchemistry.com The presence of the bulky and electron-withdrawing ethanesulfonyl group could influence the geometry and energy of the transition state through steric and electronic effects.
In a typical Sₙ2 reaction, there are no true intermediates, as the reaction proceeds in a single, concerted step through a high-energy transition state. youtube.com However, under certain conditions, competing reaction pathways, such as elimination reactions (E2), could occur. An E2 reaction would proceed through a different transition state and could potentially involve intermediates if a stepwise mechanism were operative.
The identification of transient intermediates often relies on spectroscopic techniques or trapping experiments. For example, in reactions of related haloalkyl sulfones, unstable intermediates like thiirane (B1199164) dioxides have been proposed in rearrangements such as the Ramberg-Bäcklund reaction. sinica.edu.tw While this specific rearrangement is not expected for this compound under typical substitution conditions, it highlights the possibility of complex reaction pathways where intermediates may be formed. In some cases, reactions of haloalkyls with nucleophiles can lead to rearranged products, suggesting the formation of intermediates. researchgate.net
Computational chemistry provides a powerful tool for mapping the potential energy surface of a reaction, allowing for the theoretical characterization of both transition states and any potential intermediates. youtube.com Such studies on analogous systems can provide a predictive framework for the reactivity of this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1-Bromo-3-(ethanesulfonyl)propane, which contains several single bonds, multiple rotational isomers (conformers) can exist.
A conformational analysis would systematically explore the potential energy surface to identify all stable conformers and the transition states that connect them. This would reveal the preferred shapes of the molecule and the energy barriers to rotation around its bonds. However, specific conformational analysis data for this compound is not available in the reviewed literature.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. Key aspects of this analysis include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and indicates the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP analysis would highlight the electrophilic nature of the carbon atom attached to the bromine and the nucleophilic character of the oxygen atoms in the sulfonyl group.
While these analyses are standard, specific HOMO-LUMO energy values and MEP maps for this compound have not been published.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This can then be compared with experimental spectra to confirm the structure and assign specific spectral bands to the vibrations of functional groups within the molecule. Such a study for this compound would help in the characterization of its sulfonyl (S=O stretches) and C-Br functional groups. No such theoretical vibrational analysis for this specific compound has been found in the literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations allow for the examination of the dynamic behavior of molecules over time, providing a window into conformational changes, solvent effects, and intermolecular interactions.
| Solvent | Dielectric Constant (ε) | Predominant Conformer (Hypothetical) | Expected Trend |
| Non-polar (e.g., Hexane) | ~2 | Anti | Lower dipole conformer is favored. |
| Moderately Polar (e.g., Dichloromethane) | ~9 | Gauche/Anti Mixture | A mix of conformers is expected. |
| Polar (e.g., Water) | ~80 | Gauche | Higher dipole conformer is stabilized. |
This table presents a hypothetical scenario for this compound based on established principles of solvent effects on haloalkane conformations. The actual predominant conformer would require specific computational studies.
The sulfone group in this compound is a strong hydrogen bond acceptor, a characteristic that significantly influences its intermolecular interactions. Computational studies on sulfone-containing molecules have quantified the energies of these interactions. For example, DFT calculations on a benzothiazine derivative revealed N-H···O and C-H···O hydrogen bonding energies of up to 43.3 kJ mol⁻¹. iucr.org These strong, directional interactions can lead to the formation of specific aggregates in solution or in the solid state.
| Interaction Type | Potential Energy (kJ/mol) (Illustrative) | Significance for this compound |
| C-H···O (Sulfone) | -20 to -40 | Primary driving force for aggregation and interaction with polar solvents. iucr.org |
| Halogen Bonding (C-Br···O) | -5 to -20 | Can contribute to specific orientational preferences in aggregates. |
| Dipole-Dipole | Variable | Contributes to the overall cohesion in the liquid state. |
| van der Waals | Variable | Ubiquitous, contributes to overall packing and stability. rsc.org |
This table provides illustrative energy ranges for interaction types relevant to this compound, based on data from related compounds.
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While specific QSAR studies on this compound are not prominent in the literature, QSAR models for analogous aliphatic bromine compounds can provide a framework for predicting its potential biological effects, such as toxicity. researchgate.netnih.gov
QSAR models for the toxicity of aliphatic compounds often identify hydrophobicity (logP) and electronic parameters as key descriptors. researchgate.net For halogenated compounds, the presence and type of halogen atom can significantly influence toxicity. nih.gov A hypothetical QSAR model for the toxicity of haloalkane sulfones might take the form:
log(1/C) = β₀ + β₁(logP) + β₂(σ*) + β₃(E_LUMO)
Where:
Applications in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
As a versatile molecular scaffold, 1-Bromo-3-(ethanesulfonyl)propane serves as a key starting point for the synthesis of more elaborate chemical structures. biosynth.com Its dual functionality enables its integration into larger molecules through sequential or one-pot reactions, making it a valuable C3-linker.
The primary reactivity of this compound lies in the nucleophilic substitution of its bromide atom. The carbon atom attached to the bromine is electrophilic and readily reacts with a wide variety of nucleophiles to yield substituted propane (B168953) derivatives, while retaining the ethylsulfonyl moiety. This reactivity is analogous to that of simpler haloalkanes like 1-bromopropane. vaia.com The sulfone group, being a strong electron-withdrawing group, activates the molecule for such substitutions.
Common nucleophilic substitution reactions include:
Reaction with Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively.
Reaction with Nitrogen Nucleophiles: Amines and azides react to form the corresponding substituted amines and alkyl azides. For instance, similar bromopropyl compounds are readily used to quaternize amines or to synthesize precursors for nitrogen-containing heterocycles. sigmaaldrich.comresearchgate.netgoogle.com
Reaction with Sulfur Nucleophiles: Thiolates and sulfide (B99878) ions can be employed to generate thioethers. vaia.com
Reaction with Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can form new carbon-carbon bonds, extending the carbon chain.
Table 1: Potential Functionalized Propane Derivatives from this compound
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |
| Amine | Ammonia (NH₃) | Primary Amine |
| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether |
| Azide (B81097) | Sodium Azide (NaN₃) | Alkyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
The compound is not merely a simple alkylating agent; it allows for the direct incorporation of a 3-(ethylsulfonyl)propyl fragment into a larger molecular architecture. This is particularly valuable in the synthesis of polymers and complex organic molecules where the sulfone group imparts specific properties such as thermal stability, polarity, or biological activity.
A pertinent example of this strategy is seen in the synthesis of advanced polymer materials. Anion exchange membranes (AEMs) have been developed using similar building blocks, such as (3-bromopropyl)trimethylammonium bromide, to introduce charged moieties onto poly(aryl ether sulfone) backbones through quaternization reactions. researchgate.net This demonstrates how a bromopropyl unit can be used to append functional groups to a pre-existing polymer, highlighting a key application in materials science. The presence of the sulfone group within the building block itself is a desirable feature for creating materials like poly(arylene ether sulfone)s. sigmaaldrich.com
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound's 1,3-disubstituted nature makes it an ideal precursor for the formation of four, five, and six-membered rings containing heteroatoms.
Thietanes, four-membered rings containing a sulfur atom, are valuable structural motifs in biologically active compounds and are useful synthetic intermediates. beilstein-journals.org A classic and widely applied method for synthesizing the thietane (B1214591) ring is the reaction of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide (Na₂S). nih.govbeilstein-journals.org
In this context, this compound possesses two potential leaving groups at the 1 and 3 positions: the bromide ion and the ethylsulfonate anion (after a potential reduction or elimination sequence, though direct displacement of a sulfone is difficult). The more conventional pathway would involve a double displacement reaction where an external sulfur nucleophile attacks the bromine-bearing carbon, and a subsequent intramolecular reaction forms the ring. The synthesis of thietanes from 1,3-diols via their disulfonate esters reacting with sodium sulfide is a well-established route, underscoring the utility of 1,3-disubstituted propanes in forming these sulfur-containing heterocycles. beilstein-journals.orgnih.gov
The synthesis of nitrogen-containing heterocycles using this compound as a building block is a highly feasible application. The reaction typically involves the alkylation of a nitrogen nucleophile, which can be part of a larger molecule, to form a new carbon-nitrogen bond.
Key synthetic strategies include:
Direct Alkylation: Reaction with primary or secondary amines can yield N-substituted derivatives. For example, patents describe the synthesis of compounds like 1-(3-chloropropyl)-hexamethyleneimine by reacting a cyclic amine with 1-bromo-3-chloropropane (B140262), a closely related substrate. google.com This establishes a clear precedent for using the bromopropyl moiety to append a three-carbon chain to a nitrogen atom, which can be a precursor for further cyclization.
Tandem and Domino Reactions: The initial alkylation product can undergo subsequent intramolecular reactions. For instance, reacting with a nucleophile that contains another reactive site can lead to in-situ cyclization. The synthesis of 3-azabicyclo[3.1.0]hexanes, a rigid nitrogen-containing framework, has been achieved through tandem reactions involving unsaturated amines. bristol.ac.uk
Synthesis of Azide Derivatives for Click Chemistry: The bromide can be displaced by sodium azide to form 1-azido-3-(ethanesulfonyl)propane. This azide derivative is a valuable intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for creating complex 1,2,3-triazole-containing heterocycles. researchgate.net
Table 2: Potential Nitrogen-Containing Structures from this compound
| Reactant | Intermediate/Product | Heterocycle Class (Potential) |
|---|---|---|
| Piperidine | 1-(3-(Ethanesulfonyl)propyl)piperidine | Piperidine derivative |
| Aniline | N-(3-(Ethanesulfonyl)propyl)aniline | Precursor to quinolines, etc. |
| Sodium Azide | 1-Azido-3-(ethanesulfonyl)propane | Precursor to triazoles |
| Hydrazine | 1-(3-(Ethanesulfonyl)propyl)hydrazine | Precursor to pyrazolidines |
Asymmetric Synthesis and Chiral Induction
While this compound is an achiral molecule, it can be employed in chemical reactions that generate chiral products with high enantioselectivity. This process, known as asymmetric synthesis, relies on the influence of a chiral agent, which can be a catalyst, a reagent, or an auxiliary group.
The primary route for involving an alkylating agent like this compound in asymmetric synthesis would be through the enantioselective alkylation of a prochiral nucleophile. A prochiral nucleophile is one that, upon alkylation, creates a new stereocenter.
Potential strategies for chiral induction include:
Chiral Phase-Transfer Catalysis: A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, can form a chiral ion pair with a prochiral enolate or other carbanion. This chiral complex then directs the incoming electrophile, this compound, to one face of the nucleophile, resulting in an excess of one enantiomer of the product.
Chiral Ligand-Metal Catalysis: A transition metal (e.g., palladium, nickel, copper) complexed with a chiral ligand can be used to catalyze the asymmetric alkylation. The chiral environment created by the ligand around the metal center controls the stereochemical outcome of the reaction. While often applied to allylic alkylations, related principles can be adapted for the alkylation of stabilized carbanions. researchgate.net
Although the principles of asymmetric alkylation are well-established, specific, high-yielding examples utilizing simple alkyl halides like this compound are less common in the literature compared to reactions involving more complex electrophiles. uomustansiriyah.edu.iqnih.gov The development of such reactions remains an area of synthetic interest.
Chiral Auxiliaries or Reagents Derived from this compound
A thorough review of scientific literature reveals no published methods for the synthesis of chiral auxiliaries or reagents directly derived from This compound . Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide a chemical transformation to produce a stereochemically defined product. The development of a new chiral auxiliary typically involves its synthesis from a readily available chiral starting material (the "chiral pool") or through asymmetric synthesis and resolution.
While one could theoretically propose reaction schemes where the electrophilic centers of This compound are reacted with chiral nucleophiles to create a new chiral molecule, no such research has been documented or indexed in prominent chemical databases. Therefore, there are no established research findings or data to present on this topic.
Stereoselective Transformations
Consistent with the lack of information regarding its use in chiral auxiliaries, there is no available data on the direct involvement of This compound in stereoselective transformations. Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over others. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries.
Searches for stereoselective alkylations, cyclizations, or other transformations where This compound acts as a substrate or reagent have not yielded any specific examples or detailed studies. The scientific community has not reported on its utility in controlling the stereochemical outcome of a reaction. Consequently, there are no research findings, reaction data, or mechanistic studies to include in this section.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methods is crucial for expanding the utility of 1-Bromo-3-(ethanesulfonyl)propane. Future research will likely focus on novel catalytic systems that can selectively activate and transform this molecule.
One promising avenue is the exploration of advanced catalytic systems for C-S bond formation, which is central to the synthesis of the parent structure. Recent breakthroughs in catalyst design, such as the use of functional catalysts like ruthenium-doped strontium manganate (B1198562) (SrMn₁₋ₓRuₓO₃), have shown exceptional efficiency in the oxidation of sulfides to sulfones using molecular oxygen. bioengineer.org Adapting such systems for the synthesis of this compound could offer a more sustainable and atom-economical alternative to traditional methods.
Furthermore, the development of catalytic systems for the functionalization of the C-Br bond is a significant area of interest. Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper, could be investigated to form new carbon-carbon or carbon-heteroatom bonds at the propyl chain's terminus. mdpi.commdpi.com Research into photocatalytic methods, which utilize visible light to initiate reactions, could also lead to milder and more selective transformations. mdpi.comrsc.org For instance, visible-light-induced atom transfer radical addition (ATRA) reactions have been successful in the functionalization of other π-systems and could be explored for reactions involving the alkyl halide moiety. d-nb.info
The table below summarizes potential catalytic systems for future exploration.
| Catalytic System | Target Transformation | Potential Advantages |
| Ruthenium-doped Strontium Manganate | Sulfide (B99878) to Sulfone Oxidation | High selectivity, use of molecular oxygen. bioengineer.org |
| Palladium or Copper Catalysts | C-Br Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds. mdpi.commdpi.com |
| Visible-light Photocatalysts | Selective C-Br Functionalization | Mild reaction conditions, high selectivity. mdpi.comrsc.org |
| Molybdooxaziridine Complexes | Catalytic Atom Transfer Radical Addition | Novel pathways for functionalization. d-nb.info |
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will likely prioritize the development of more environmentally benign synthetic methods.
A key focus will be the use of greener solvents and reagents. Traditional organic solvents could be replaced with more sustainable alternatives like water or ethanol. rsc.orgrsc.org The use of molecular oxygen from the air as an oxidant in sulfone synthesis is a prime example of a green approach that could be further developed. rsc.org
Electrochemical synthesis is another promising green methodology. The electrochemical synthesis of allyl sulfones has been demonstrated as a robust and environmentally friendly method that avoids the need for chemical oxidants or mediators. rsc.org Exploring similar electrochemical routes for the synthesis of this compound could significantly reduce waste and energy consumption.
Furthermore, the development of one-pot, multi-component reactions would enhance the efficiency and reduce the environmental impact of synthesizing derivatives of this compound. mdpi.com Such strategies minimize the number of purification steps and reduce solvent usage.
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. europa.eu The integration of the synthesis and functionalization of this compound into flow chemistry systems is a logical next step for its industrial application.
The synthesis of related compounds, such as allyl sulfones, has been successfully demonstrated in continuous flow conditions, leading to highly favorable outcomes and potential for scalability. rsc.org Similar flow-based approaches could be developed for the synthesis of this compound itself, potentially allowing for safer handling of reactive intermediates and better control over reaction parameters like temperature and pressure. europa.eu
Flow chemistry is also well-suited for photocatalytic reactions, as it allows for efficient irradiation of the reaction mixture. mdpi.com The development of a flow-based photocatalytic system for the functionalization of this compound could enable the synthesis of novel derivatives on a larger scale. rsc.org
Advanced Materials Science Applications (e.g., Polymer Chemistry)
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of advanced materials, particularly polymers. The stable, polar sulfone group can impart desirable properties such as thermal stability and a high refractive index, while the reactive bromo group provides a handle for polymerization or post-polymerization modification. mdpi.comacs.org
Future research could explore the use of this compound in the synthesis of novel polysulfones. Aromatic polysulfones are known for their excellent thermal and mechanical properties. mdpi.com While this compound is an aliphatic sulfone, its incorporation into polymer backbones could lead to new materials with unique characteristics. For example, it could be used in ring-opening polymerization of macroheterocyclic monomers containing sulfone moieties to create recyclable polymers. rsc.org
The compound could also be utilized in condensation polymerization. For instance, it could react with dinucleophiles to form polymers with repeating sulfone units in the main chain. researchgate.net The resulting polymers could find applications as high-performance engineering plastics, flame retardants, or specialty membranes.
The table below outlines potential polymer types that could be synthesized using this compound.
| Polymer Type | Polymerization Method | Potential Properties |
| Polysulfones | Ring-Opening Polymerization | Recyclability, thermal stability. rsc.org |
| Polyesters/Polyethers | Condensation Polymerization | High refractive index, thermal stability. acs.orgresearchgate.net |
| Functional Polymers | Post-polymerization Modification | Tailored properties for specific applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-3-(ethanesulfonyl)propane, and how do reaction conditions influence yield?
- Methodological Answer:
- Route 1: React 3-bromopropanol with ethanesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. This nucleophilic substitution proceeds at 0–25°C, with yields ~60–75% after purification via silica gel chromatography .
- Route 2: Alkylate sodium ethanesulfinate with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C. This method avoids hazardous sulfonyl chlorides but requires longer reaction times (24–48 hrs) .
- Key Factors: Excess sulfonyl chloride (1.2–1.5 eq), inert atmosphere (N₂/Ar), and controlled pH (neutral to slightly basic) minimize side reactions like hydrolysis.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify the ethanesulfonyl group (δ ~3.3–3.5 ppm for CH₂SO₂) and brominated propane chain (δ ~3.6–4.0 ppm for BrCH₂).
- FT-IR: Confirm S=O stretching vibrations at 1150–1300 cm⁻¹ and C-Br absorption near 550–650 cm⁻¹ .
- Mass Spectrometry (EI/CI): Molecular ion peaks at m/z 212–214 (M⁺) with isotopic patterns confirming Br and S .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer:
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. For biological assays, use DMSO stock solutions (≤5% v/v) to avoid precipitation.
- Purification: Recrystallize from ethanol/water (3:1) or use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the ethanesulfonyl group influence the compound’s reactivity in nucleophilic substitutions compared to other leaving groups?
- Methodological Answer:
- Mechanistic Insight: The ethanesulfonyl group stabilizes transition states via electron-withdrawing effects, accelerating SN2 reactions. Comparative kinetic studies show 2–3x faster substitution rates versus methoxy or tert-butoxy analogs .
- Steric Effects: The ethyl group introduces moderate steric hindrance, favoring reactions with smaller nucleophiles (e.g., CN⁻ > NH₃). Computational models (DFT, B3LYP/6-31G*) predict activation energies for substitution pathways .
Q. What computational models predict the interaction of this compound with biological targets?
- Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate binding to cysteine proteases (e.g., caspase-3), where the sulfonyl group hydrogen-bonds with active-site residues (ΔG ~−8.5 kcal/mol).
- Molecular Dynamics (GROMACS): Simulate stability in enzyme binding pockets over 50 ns trajectories, revealing conformational flexibility in the propane chain .
Q. How do structural modifications (e.g., varying sulfonyl substituents) alter the compound’s bioactivity?
- Methodological Answer:
- Case Study 1: Replacing ethanesulfonyl with methylsulfonyl reduces logP by 0.5, enhancing aqueous solubility and improving IC₅₀ values (e.g., 12 µM vs. 25 µM for kinase inhibition).
- Case Study 2: Aryl-sulfonyl derivatives (e.g., phenylsulfonyl) increase steric bulk, reducing alkylation efficiency but improving selectivity for hydrophobic binding pockets .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer:
- Discrepancy: Yields vary between 60% (Route 1) and 40% (Route 2). This stems from competing elimination in Route 2 under high temperatures.
- Resolution: Optimize Route 2 by lowering temperature (60°C) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfinate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
